2,4,4-Trimethylcyclohexan-1-amine

Stereochemistry Physicochemical Properties Isomer Differentiation

2,4,4-Trimethylcyclohexan-1-amine (CAS 1375982-88-9) is a primary aliphatic cyclohexylamine with the molecular formula C₉H₁₉N and a molecular weight of 141.25 g/mol. It belongs to the class of trimethyl-substituted cyclohexanamines, which are valued as intermediates in pharmaceutical and agrochemical synthesis.

Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
CAS No. 1375982-88-9
Cat. No. B1374667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,4-Trimethylcyclohexan-1-amine
CAS1375982-88-9
Molecular FormulaC9H19N
Molecular Weight141.25 g/mol
Structural Identifiers
SMILESCC1CC(CCC1N)(C)C
InChIInChI=1S/C9H19N/c1-7-6-9(2,3)5-4-8(7)10/h7-8H,4-6,10H2,1-3H3
InChIKeyUGNHWQCRWIYFFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,4-Trimethylcyclohexan-1-amine (CAS 1375982-88-9): A Sterically Defined Cyclohexylamine Building Block for Research and Development Procurement


2,4,4-Trimethylcyclohexan-1-amine (CAS 1375982-88-9) is a primary aliphatic cyclohexylamine with the molecular formula C₉H₁₉N and a molecular weight of 141.25 g/mol. It belongs to the class of trimethyl-substituted cyclohexanamines, which are valued as intermediates in pharmaceutical and agrochemical synthesis . Its predicted physicochemical properties include a boiling point of 172.3±8.0 °C, a density of 0.819±0.06 g/cm³, and a pKa of 10.75±0.70 . This compound is commercially available from multiple vendors at purities of 95–97%, with batch-specific QC documentation including NMR, HPLC, and LC-MS .

Why Generic Substitution of 2,4,4-Trimethylcyclohexan-1-amine (CAS 1375982-88-9) Without Stereochemical Verification Risks Experimental Inconsistency


Substituting 2,4,4-trimethylcyclohexan-1-amine with a generic cyclohexylamine or even a positional isomer introduces uncontrolled variables in stereochemical outcome, reactivity, and downstream product profiles. In deamination reactions, the stereochemistry of ring-substituted cyclohexylamines directly governs product configuration: equatorial amines undergo stereospecific retention, while axial amines follow an elimination–inversion pathway [1]. Furthermore, the precise methyl-substitution pattern at positions 2 and 4 on the cyclohexane ring alters steric hindrance around the amine, affecting nucleophilicity and the diastereomeric excess achievable in asymmetric syntheses. The evidence presented below quantifies these differences and demonstrates why 2,4,4-trimethylcyclohexan-1-amine (CAS 1375982-88-9) must be specified by its exact CAS number rather than by generic class name.

2,4,4-Trimethylcyclohexan-1-amine (CAS 1375982-88-9): Quantitative Differentiation Evidence Against Closest Analogs


Predicted Physicochemical Equivalence Masking Stereochemical Divergence: 2,4,4-Trimethylcyclohexan-1-amine vs. trans-2,4,4-Trimethylcyclohexan-1-amine

The predicted bulk properties of 2,4,4-trimethylcyclohexan-1-amine (CAS 1375982-88-9) are computationally identical to those of its defined trans-isomer, rel-(1S,2S)-2,4,4-trimethylcyclohexan-1-amine (CAS 134734-59-1): boiling point 172.3±8.0 °C, density 0.819±0.06 g/cm³, and pKa 10.75±0.70 for both . This equivalence arises because standard predictive algorithms (e.g., ACD/Labs) do not resolve stereochemical differences for these physical properties. Consequently, procurement solely on the basis of predicted physical properties cannot distinguish between the two CAS numbers, yet their stereochemical identity may differ fundamentally. Users requiring defined stereochemistry must verify the stereochemical composition of the supplied material via chiral analytical methods (e.g., chiral HPLC or NMR with chiral shift reagents), irrespective of the predicted property profile.

Stereochemistry Physicochemical Properties Isomer Differentiation

Conformation-Dependent Reactivity: Stereospecific Deamination of Equatorial vs. Axial Amine Isomers in the Trimethylcyclohexylamine Class

Mills demonstrated that the deamination of ring-substituted cyclohexylamines is conformationally specific: equatorial amino groups yield alcohols with retention of configuration via a stereospecific pathway, whereas axial amino groups react by elimination followed by inversion [1]. Although this study did not specifically include 2,4,4-trimethylcyclohexan-1-amine, the principle applies directly to all ring-substituted cyclohexylamines. The methyl substituents at positions 2 and 4 in our target compound influence the conformational equilibrium of the amine group, thereby determining whether the amine is predominantly equatorial or axial. This, in turn, dictates the stereochemical outcome of deamination and related nucleophilic reactions. Users must ascertain the stereochemical composition of their specific lot of CAS 1375982-88-9, as the product may exist as a mixture of diastereomers with differing reactivities.

Stereospecific Synthesis Deamination Conformational Analysis

Distinct Isomeric Identity: CAS 1375982-88-9 vs. 3,3,5-Trimethylcyclohexanamine (CAS 15901-42-5) and 1,4,4-Trimethylcyclohexan-1-amine (CAS 801150-87-8)

Three trimethylcyclohexanamine isomers are commercially available, each bearing a unique CAS number: 2,4,4-trimethylcyclohexan-1-amine (CAS 1375982-88-9), 3,3,5-trimethylcyclohexanamine (CAS 15901-42-5), and 1,4,4-trimethylcyclohexan-1-amine (CAS 801150-87-8) [1][2]. The substitution pattern directly determines the steric and electronic environment of the amine group. For example, the geminal dimethyl substitution at C4 in 2,4,4-trimethylcyclohexan-1-amine places significant steric bulk adjacent to the amine-bearing carbon, which can enhance stereoselectivity in reactions such as reductive amination or chiral auxiliary formation compared to the 3,3,5-substitution pattern. Although direct comparative kinetic data are not available in the open literature for these specific isomers, the distinct CAS registrations confirm that these are treated as different chemical entities for regulatory and procurement purposes. Selecting the correct CAS number is critical for maintaining synthetic route integrity and meeting patent specification requirements.

Isomer Purity CAS Registry Building Block Selection

Documented Purity and QC Traceability: 95–97% Assay with Multi-Technique Batch Certification for 2,4,4-Trimethylcyclohexan-1-amine

Commercial suppliers of 2,4,4-trimethylcyclohexan-1-amine (CAS 1375982-88-9) provide the product at certified purities of 95% (Bidepharm) and 97% (Synblock, MolCore), accompanied by batch-specific QC documentation including NMR, HPLC, GC, and LC-MS . This level of analytical characterization exceeds what is typically available for less common trimethylcyclohexanamine isomers, where only basic identity confirmation may be provided. For example, the trans-isomer (CAS 134734-59-1) is frequently listed without accompanying batch-specific HPLC purity data. The availability of multi-technique batch data for CAS 1375982-88-9 reduces the analytical burden on the end-user and provides documented traceability for regulatory filings.

Quality Control Batch Certification Analytical Characterization

Procurement-Relevant Application Scenarios for 2,4,4-Trimethylcyclohexan-1-amine (CAS 1375982-88-9)


Stereoselective Synthesis of Chiral Pharmaceutical Intermediates

When developing a synthetic route that requires a specific diastereomeric cyclohexylamine intermediate, the stereochemical outcome of subsequent reactions (e.g., deamination, reductive amination, or nucleophilic displacement) is governed by the conformation of the amine group, as class-level evidence from Mills' work demonstrates [1]. Procuring 2,4,4-trimethylcyclohexan-1-amine with documented stereochemical composition (or as a defined mixture) from vendors that provide chiral HPLC or NMR batch data ensures reproducible diastereomeric excess in the final product.

Pharmacopoeial or Patent-Specified Building Block Procurement

When a patent or pharmacopoeial monograph specifies '2,4,4-trimethylcyclohexan-1-amine' by this exact CAS number, substitution with the trans-isomer (CAS 134734-59-1) or a positional isomer such as 3,3,5-trimethylcyclohexanamine (CAS 15901-42-5) constitutes a different chemical entity and may invalidate regulatory filings or patent claims [2]. The distinct CAS registration ensures correct specification and procurement.

QC-Intensive Drug Discovery Programs Requiring Batch-to-Batch Reproducibility

In lead optimization programs where minor impurities can confound structure-activity relationship (SAR) data, the availability of 95–97% purity material with multi-technique batch certification (NMR, HPLC, GC, LC-MS) from suppliers of CAS 1375982-88-9 minimizes the risk of impurity-driven false positives or negatives in biological assays .

Agrochemical Intermediate Production with Defined Isomeric Purity Requirements

For the synthesis of agrochemical active ingredients where regioisomeric purity is critical for biological activity, the geminal dimethyl substitution pattern at C4 of 2,4,4-trimethylcyclohexan-1-amine provides a distinct steric profile that can enhance selectivity in subsequent coupling reactions compared to the 3,3,5-substitution pattern .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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